molecular formula C9H7F2NO5 B15317494 Methyl 2-(difluoromethoxy)-5-nitrobenzoate

Methyl 2-(difluoromethoxy)-5-nitrobenzoate

Cat. No.: B15317494
M. Wt: 247.15 g/mol
InChI Key: KXPUIBVJLYJOKE-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)-5-nitrobenzoate is an organic compound that features a difluoromethoxy group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethoxy)-5-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoate ester. One common method involves the reaction of methyl 2-nitrobenzoate with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: Methyl 2-(difluoromethoxy)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: 2-(Difluoromethoxy)-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated moieties for enhanced bioactivity.

    Industry: Utilized in the production of advanced materials with specific properties conferred by the difluoromethoxy and nitro groups.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-5-nitrobenzoate depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(trifluoromethoxy)-5-nitrobenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    Methyl 2-(difluoromethoxy)-4-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzene ring.

    Methyl 2-(difluoromethoxy)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 2-(difluoromethoxy)-5-nitrobenzoate is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination makes it a valuable intermediate in the synthesis of various functionalized molecules.

Properties

Molecular Formula

C9H7F2NO5

Molecular Weight

247.15 g/mol

IUPAC Name

methyl 2-(difluoromethoxy)-5-nitrobenzoate

InChI

InChI=1S/C9H7F2NO5/c1-16-8(13)6-4-5(12(14)15)2-3-7(6)17-9(10)11/h2-4,9H,1H3

InChI Key

KXPUIBVJLYJOKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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